![molecular formula C8H7NO2 B7766887 2-Isonitrosoacetophenone CAS No. 83922-86-5](/img/structure/B7766887.png)
2-Isonitrosoacetophenone
Overview
Description
2-Isonitrosoacetophenone, also known as 2-keto-2-phenyl-acetaldoxime, is a chemical compound with the molecular formula C8H7NO2. It is characterized by the presence of an oxime functional group, which is relatively rare in natural products.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Isonitrosoacetophenone can be synthesized through several methods. One common approach involves the reaction of phenylglyoxal with hydroxylamine hydrochloride in the presence of silica gel at room temperature for three hours . Another method includes the oxidation of benzoylcarbinol with cupric acetate .
Industrial Production Methods: While specific industrial production methods for isonitrosoacetophenone are not extensively documented, the synthesis typically involves standard organic chemistry techniques such as oxidation and condensation reactions. The scalability of these methods would depend on optimizing reaction conditions and ensuring the availability of starting materials.
Chemical Reactions Analysis
Types of Reactions: 2-Isonitrosoacetophenone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phenylglyoxal.
Reduction: Reduction reactions can convert it into corresponding amines or alcohols.
Substitution: The oxime group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Cupric acetate is commonly used as an oxidizing agent.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Reagents like hydroxylamine hydrochloride are used for oxime formation.
Major Products Formed:
Phenylglyoxal: Formed through oxidation reactions.
Amines and Alcohols: Resulting from reduction reactions.
Oxime Derivatives: Produced through substitution reactions.
Scientific Research Applications
Induction of Plant Defense Mechanisms
INAP has been extensively studied for its role as a chemical inducer of plant defense responses. Research indicates that INAP activates several signaling pathways in plants, notably salicylic acid, jasmonic acid, and ethylene pathways, which are crucial for enhancing innate immunity.
Case Study: Tobacco Cell Suspensions
A study conducted on Nicotiana tabacum cell suspensions demonstrated that treatment with INAP led to significant transcriptional reprogramming. The study utilized mRNA differential display and pyro-sequencing to identify differentially expressed genes involved in defense responses. Key findings included:
- Activation of Defense Genes : Out of 14,579 reads sequenced, 198 contigs and 1,758 singletons were identified, highlighting the activation of numerous defense-related genes.
- Functional Categories : Genes were classified into categories such as signal transduction, stress response, and protein synthesis, indicating a broad-spectrum activation of defense mechanisms .
Metabolomic Changes Induced by INAP
INAP has been shown to induce notable changes in the metabolome of treated plant cells. These changes are associated with enhanced production of secondary metabolites that play roles in plant defense.
Metabolomic Analysis
In a metabolomic study, Nicotiana tabacum cells treated with INAP exhibited time-dependent metabolic perturbations. Techniques such as UPLC-MS coupled with multivariate data analysis revealed:
- Affected Metabolite Pathways : INAP influenced the shikimate, phenylpropanoid, and flavonoid pathways, leading to increased levels of benzoic and cinnamic acid derivatives .
- Principal Component Analysis (PCA) : PCA demonstrated distinct metabolic profiles at different time points post-treatment, underscoring the dynamic nature of the plant's response to INAP.
Antimicrobial Properties
INAP has also been investigated for its antimicrobial activities. Studies suggest that it forms complexes with metal ions (e.g., copper) and amino acids, which may enhance its antimicrobial efficacy.
Research Findings
- A study highlighted the ability of INAP-derived complexes to exhibit enhanced antimicrobial activities against various pathogens .
- The compound's potential as an antifungal agent has been noted due to its structural properties that allow interaction with microbial targets.
Proteomic Changes Induced by INAP
Proteomic analyses following INAP treatment have revealed significant alterations in protein expression profiles within plant cells.
Proteome Analysis
A recent study employed iTRAQ-based liquid chromatography and mass spectrometry to analyze proteomic changes in Nicotiana tabacum cells treated with INAP:
- Differentially Abundant Proteins : Out of numerous proteins analyzed, 125 showed significant changes in abundance post-treatment.
- Functional Categories : These proteins were categorized into defense, biosynthesis, transport, and metabolic pathways, indicating a comprehensive reprogramming of cellular functions in response to INAP .
Summary Table of Applications
Mechanism of Action
The mechanism of action of isonitrosoacetophenone involves its interaction with various molecular targets and pathways. In plants, it activates defense-related pathways, including those involving salicylic acid, jasmonic acid, and ethylene . This activation leads to the transcriptional reprogramming of genes involved in pathogen perception and defense responses .
In animal studies, isonitrosoacetophenone has been shown to have neurotoxic effects, potentially due to the inhibition of protein synthesis and induction of oxidative stress . These effects highlight the compound’s diverse biological activities and potential for further research.
Comparison with Similar Compounds
2-Isonitrosoacetophenone can be compared to other oxime-containing compounds, such as:
Citaldoxime: A novel oxime-containing stress metabolite from citrus with phytoalexin and antioxidant activities.
Ferulic Acid Derivatives: Similar in structure due to the presence of oxime groups and involvement in plant defense mechanisms.
The uniqueness of isonitrosoacetophenone lies in its specific reactivity and ability to induce defense responses in plants, making it a valuable tool for studying plant-pathogen interactions and developing novel crop protection strategies .
Biological Activity
2-Isonitrosoacetophenone (INAP) is a compound that has garnered attention due to its diverse biological activities, particularly in the realms of antimicrobial and antioxidant properties. This article provides a comprehensive overview of the biological activity associated with INAP, supported by recent research findings, data tables, and relevant case studies.
This compound is an organic compound with the molecular formula CHNO. It is synthesized through various methods, often involving the reaction of acetophenone with hydroxylamine. The compound can form metal complexes, which enhance its biological activity.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial and fungal strains. The effectiveness of INAP and its metal complexes was evaluated through zone of inhibition assays.
Antibacterial Activity
The antibacterial efficacy of this compound and its transition metal complexes (Cu, Co, Ni) was assessed against several pathogens. The results are summarized in the following table:
Compound | E. coli (mm) | S. aureus (mm) | P. aeruginosa (mm) | B. subtilis (mm) | K. pneumoniae (mm) |
---|---|---|---|---|---|
P-Isonitrosoacetophenone | 13 | 12 | 11 | 10 | 12 |
Cu(P-IINAP) | 16 | 14 | 15 | 14 | 16 |
Co(P-IINAP) | 16 | 15 | 14 | 14 | 16 |
Ni(P-IINAP) | 17 | 16 | 13 | 13 | 16 |
Gentamycin | 20 | 19 | 18 | 18 | 20 |
The transition metal complexes exhibited enhanced antibacterial activity compared to the free ligand, suggesting that metal coordination may improve penetration through bacterial cell walls and efficacy against peptidoglycan synthesis inhibition .
Antifungal Activity
In addition to its antibacterial properties, INAP has shown antifungal activity against strains such as Candida albicans and Fusarium oxysporum. The antifungal effects were also evaluated using similar methodologies, indicating that both the ligand and its metal complexes possess varying degrees of antifungal activity.
Antioxidant Properties
The antioxidant capacity of INAP has been investigated through its ability to scavenge reactive oxygen species (ROS). In vitro studies demonstrated that INAP can effectively reduce oxidative stress in plant cells, contributing to its potential application in agricultural biotechnology as a protective agent against stress-induced damage .
Case Studies
- Plant Defense Mechanisms : A study on Nicotiana tabacum revealed that exposure to INAP led to transcriptional reprogramming associated with defense responses. This indicates that INAP may play a role in enhancing plant resistance to pathogens through induced systemic resistance mechanisms .
- Metal Complexes : Research involving mixed amino acid complexes of iron(III) and zinc(II) with INAP showed promising results in terms of anticancer activity, suggesting that these complexes could be explored further for therapeutic applications .
Properties
IUPAC Name |
(2E)-2-hydroxyimino-1-phenylethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c10-8(6-9-11)7-4-2-1-3-5-7/h1-6,11H/b9-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLNKXLRYCLKJSS-RMKNXTFCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=N/O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5060198 | |
Record name | Isonitrosoacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5060198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
532-54-7, 83922-86-5 | |
Record name | Isonitrosoacetophenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000532547 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | mu-(Hydroxyimino)acetophenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083922865 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isonitrosoacetophenone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25388 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Isonitrosoacetophenone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1330 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzeneacetaldehyde, .alpha.-oxo-, aldoxime | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Isonitrosoacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5060198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-hydroxyiminoacetophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.764 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ISONITROSOACETOPHENONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FFE56234VN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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